molecular formula C37H66O7 B1249710 (2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one

(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one

Cat. No. B1249710
M. Wt: 622.9 g/mol
InChI Key: GANIEPAALYJCMH-WGCJABNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one is a natural product found in Asimina triloba with data available.

Scientific Research Applications

Spiroketal Synthesis and Anticancer Activity

Research conducted by Meilert, Pettit, and Vogel (2004) on compounds related to (2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one demonstrates the non-iterative asymmetric synthesis of C15 polyketide spiroketals. Their study found that specific spiroketal derivatives exhibited cytotoxicity toward marine P388 lymphocytic leukemia and six human cancer cell lines, indicating potential anticancer applications (Meilert, Pettit, & Vogel, 2004).

Antioxidant Properties

Manfredini, Vertuani, Manfredi, Rossoni, Calviello, and Palozza (2000) studied molecular combinations of antioxidants related to (2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one. They discovered that certain isomers displayed potent antioxidant effects, exceeding those of synthetic alpha-tocopherol analogues and natural alpha-tocopherol or ascorbic acid. This suggests potential for therapeutic applications in conditions involving free radical damage (Manfredini et al., 2000).

Synthesis of Complex Sugar Derivatives

Gerber and Vogel (2001) conducted research on the stereoselective synthesis of complex sugar derivatives related to (2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one. They developed methods for creating various sugar derivatives, highlighting potential applications in the synthesis of novel sugars for pharmaceutical and biochemical research (Gerber & Vogel, 2001).

properties

Product Name

(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O7/c1-3-4-19-30(38)20-15-13-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-12-10-8-6-5-7-9-11-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32+,33+,34+,35+,36+/m0/s1

InChI Key

GANIEPAALYJCMH-WGCJABNLSA-N

Isomeric SMILES

CCCC[C@@H](CCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O

Canonical SMILES

CCCCC(CCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O

synonyms

(30S)-hydroxy-4-deoxyasimicin
asiminocin
bullanin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 2
(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 3
(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 4
(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 5
Reactant of Route 5
(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one
Reactant of Route 6
Reactant of Route 6
(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one

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